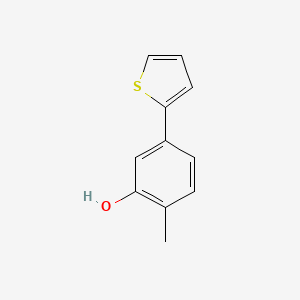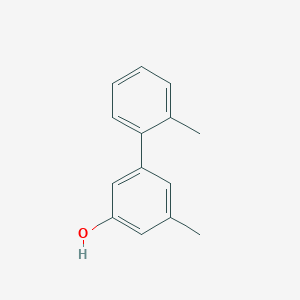
5-(2-Hydroxyphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyphenyl)-3-methylphenol, 95% (5-HPMP) is an aromatic compound found in essential oils and other natural products. It is a phenolic compound with a molecular weight of 152.16 g/mol and is soluble in ethanol, acetone, and water. 5-HPMP is a hydrophilic compound and is also known as 2-hydroxy-3-methylphenol, 2-hydroxy-3-methylphenol-5-ol, and 2-hydroxy-3-methylphenol-5-ol-95%.
Mécanisme D'action
The mechanism of action of 5-HPMP is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals that can cause oxidative stress and damage to cells. It is also thought to act as an anti-inflammatory, reducing inflammation in the body.
Biochemical and Physiological Effects
5-HPMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. It has also been shown to reduce inflammation in animal models. Furthermore, it has been shown to reduce the formation of advanced glycation end products, which are associated with the development of diabetes and other chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-HPMP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, it is important to note that the purity of 5-HPMP can vary depending on the source, and it is important to use a product of known purity for laboratory experiments.
Orientations Futures
There are a number of potential future directions for 5-HPMP research. These include further investigation of its antioxidant and anti-inflammatory properties, as well as its potential applications in the treatment of chronic diseases such as diabetes. Other potential applications include its use as a food additive or preservative, and its use as a pharmaceutical or cosmetic ingredient. Additionally, further research could be conducted to investigate the effects of 5-HPMP on other biological systems, such as bacteria and fungi.
Méthodes De Synthèse
5-HPMP can be synthesized from the reaction of 3-methylphenol and 2-hydroxybenzaldehyde. This reaction is catalyzed by p-toluenesulfonic acid (PTS) in the presence of a solvent such as toluene. The reaction produces a mixture of 5-HPMP and other minor products, but the yield can be improved by the addition of a base such as potassium hydroxide.
Applications De Recherche Scientifique
5-HPMP has been used in scientific research for a variety of applications. It has been used to study the antioxidant activity of essential oils and other natural products, as well as to investigate the effects of phenolic compounds on human cells. It has also been used to study the effects of environmental stressors on plants, and to evaluate the efficiency of different methods of wastewater treatment.
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-10(8-11(14)7-9)12-4-2-3-5-13(12)15/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUKPNKYPCYLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683678 |
Source


|
| Record name | 5'-Methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-67-7 |
Source


|
| Record name | 5'-Methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














